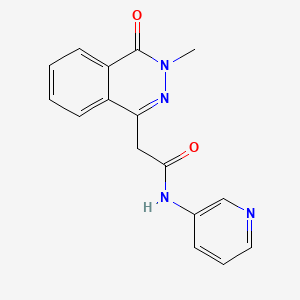![molecular formula C19H17FN4O4 B10980298 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10980298.png)
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide: is a chemical compound with the following IUPAC name: 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid . Its molecular formula is C₁₃H₁₁FN₂O₄ , and its molecular weight is 278.24 g/mol .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific details may vary, a common synthetic route includes the following reactions:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the pyridazinone ring.
Methoxylation: The methoxy group is introduced at the 4-position of the phenyl ring using a methylation reagent.
Acetylation: Finally, acetylation of the nitrogen atom in the pyridazinone ring yields the desired compound.
Industrial Production: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, scalability, and cost-effectiveness. These methods may utilize continuous flow processes, solid-phase synthesis, or other innovative techniques.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.
Reduction: Reduction reactions could occur, affecting the pyridazinone ring.
Substitution: Substitution reactions may involve the fluorine or methoxy groups.
Hydrolysis: Hydrolysis of the acetamide group is also possible.
Fluorination: Reagents like or are commonly used.
Methoxylation: Methylation reagents such as or are employed.
Acetylation: Acetylation can be achieved using or .
Major Products: The major product is the titled compound itself, with the specified substitution pattern.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: Its properties may be relevant for materials applications.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
and [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid . Further comparative studies would reveal its uniqueness.
Propriétés
Formule moléculaire |
C19H17FN4O4 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C19H17FN4O4/c1-27-13-4-5-14(15(20)9-13)16-6-8-19(26)24(23-16)11-17(25)22-12-3-7-18(28-2)21-10-12/h3-10H,11H2,1-2H3,(H,22,25) |
Clé InChI |
FDDLCLCJPZBOEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=C(C=C3)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)

![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10980237.png)
![N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B10980261.png)
![2-[(4-tert-butylphenoxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B10980269.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10980270.png)
![Cyclohexyl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10980274.png)
![5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10980283.png)
![methyl N-{[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-alaninate](/img/structure/B10980291.png)
![5-{[3-Cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980292.png)
![N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10980308.png)